molecular formula C19H14ClN3O2S B270096 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate

Cat. No. B270096
M. Wt: 383.9 g/mol
InChI Key: KKBNHGRAFQDZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate, also known as PTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate is not fully understood. However, it has been proposed that 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate may exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been shown to inhibit the growth of tumor xenografts in mice. 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate in lab experiments is its ease of synthesis. 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate can be synthesized using relatively simple and inexpensive starting materials. In addition, 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for further study. However, one limitation of using 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate in lab experiments is its lack of selectivity. 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been shown to inhibit the activity of both HDAC1 and HDAC6, which may limit its usefulness as a specific HDAC inhibitor.

Future Directions

There are several future directions for the study of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate. One direction is the development of more selective HDAC inhibitors based on the structure of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate. Another direction is the study of the antimicrobial activity of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate and its derivatives. Finally, the use of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate as a building block for the synthesis of MOFs and other materials with potential applications in gas storage and separation could also be explored.

Synthesis Methods

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate can be synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-mercaptophenyl-1,2,4-triazole to produce 4-[(4-chlorobenzoyl)thio]-1-phenyl-1H-1,2,4-triazole. Finally, the compound is reacted with 2-butyn-1-ol to yield 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate.

Scientific Research Applications

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been shown to exhibit antitumor activity and has been proposed as a potential drug candidate for the treatment of cancer. In materials science, 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in catalytic reactions.

properties

Product Name

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate

InChI

InChI=1S/C19H14ClN3O2S/c20-16-10-8-15(9-11-16)18(24)25-12-4-5-13-26-19-21-14-22-23(19)17-6-2-1-3-7-17/h1-3,6-11,14H,12-13H2

InChI Key

KKBNHGRAFQDZAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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